molecular formula C11H16ClNO2 B12767196 1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride CAS No. 72076-55-2

1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride

Cat. No.: B12767196
CAS No.: 72076-55-2
M. Wt: 229.70 g/mol
InChI Key: AKTGQJRWELEMGY-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring and a cyclopentenone moiety

Properties

CAS No.

72076-55-2

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

2-hydroxy-5-methylidene-3-piperidin-1-ium-1-ylcyclopent-2-en-1-one;chloride

InChI

InChI=1S/C11H15NO2.ClH/c1-8-7-9(11(14)10(8)13)12-5-3-2-4-6-12;/h14H,1-7H2;1H

InChI Key

AKTGQJRWELEMGY-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(=C(C1=O)O)[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentenone moiety, which can be synthesized through the aldol condensation of suitable precursors. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride is unique due to the presence of both a piperidine ring and a cyclopentenone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

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